2-Ethylpiperidin-3-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6-7(9)4-3-5-8-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYYSPXEELHYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661341 | |

| Record name | 2-Ethylpiperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-57-9 | |

| Record name | 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpiperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethylpiperidin-3-one hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Ethylpiperidin-3-one Hydrochloride

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and pharmaceutical development. It ensures the identity, purity, and safety of a compound. This guide provides a comprehensive, in-depth walkthrough of the methodologies and logical framework required for the structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, demonstrating how a multi-pronged, orthogonal analytical approach provides a self-validating system for unambiguous structure confirmation. We will employ a suite of modern analytical techniques—including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Diffraction—to build a conclusive, evidence-based structural assignment.

Introduction: The Imperative for Structural Certainty

This compound is a heterocyclic compound belonging to the piperidinone class. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active molecules. The precise substitution pattern on the piperidine ring is critical as it dictates the molecule's three-dimensional shape, reactivity, and interaction with biological targets. An error in structural assignment, particularly for a pharmaceutical ingredient or its impurity, can have profound consequences for efficacy and safety.

Therefore, the elucidation of this structure is not merely an academic exercise but a critical component of quality control and regulatory compliance in drug development.[1][2] The objective of this guide is to present a robust, field-proven workflow for confirming the molecular structure of this compound, starting from its elemental composition and culminating in its three-dimensional atomic arrangement.

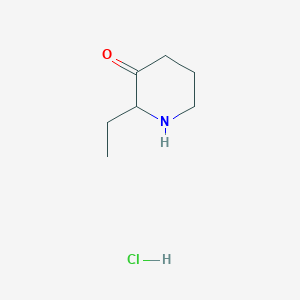

Hypothesized Structure: Based on IUPAC nomenclature, the name "this compound" suggests the following structure: a six-membered piperidine ring with an ethyl group at the C2 position and a ketone at the C3 position, protonated at the nitrogen to form a hydrochloride salt.

Figure 1. Hypothesized chemical structure of this compound.

The Analytical Strategy: An Orthogonal, Multi-Technique Approach

Our workflow is designed to systematically build the structure from the ground up:

-

Elemental Composition: Determined by High-Resolution Mass Spectrometry (HRMS).

-

Functional Group Identification: Assessed using Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Atom Connectivity & Framework: Mapped out with a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments.

-

Definitive 3D Structure: Confirmed in the solid state by Single-Crystal X-ray Diffraction.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS is chosen over standard mass spectrometry for its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically <5 ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion, which is the first critical step in identifying an unknown.

-

Protocol:

-

Prepare a ~1 mg/mL solution of the sample in methanol.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺ (where M is the free base).

-

Acquire the spectrum over a mass range of m/z 50-500.

-

Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy.

-

Determine the exact mass of the most intense ion corresponding to the parent molecule and use software to calculate possible elemental formulas within a 5 ppm mass tolerance window.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target molecule, we expect to see characteristic absorptions for the ketone (C=O) and the secondary ammonium salt (N⁺-H).

-

Protocol:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Collect a background spectrum of the clean ATR crystal and automatically subtract it from the sample spectrum.

-

Identify the wavenumbers (cm⁻¹) of key absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule in solution. A suite of experiments is required to build the complete picture.

-

¹H NMR: Identifies the number of distinct proton environments and their neighboring protons (via spin-spin coupling).

-

¹³C NMR: Identifies the number of distinct carbon environments.

-

2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting molecular fragments.

-

-

Protocol:

-

Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often a good choice for hydrochloride salts as it can exchange with the N-H proton, causing its signal to disappear, which aids in its assignment.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

Record standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using pre-defined parameter sets, optimizing as necessary.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent signal.

-

Single-Crystal X-ray Diffraction

-

Rationale: This is the "gold standard" for structure determination. It provides an unambiguous, three-dimensional map of electron density in the solid state, revealing exact bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule.[5][6] It is the ultimate confirmation of the structure deduced from spectroscopic methods.

-

Protocol:

-

Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). A common method is slow evaporation of a saturated solution in a suitable solvent (e.g., methanol/ether).[6]

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data to yield the final, precise atomic coordinates.

-

Results and Data Interpretation: Assembling the Puzzle

High-Resolution Mass Spectrometry

The HRMS spectrum would be expected to show a prominent ion in positive mode.

-

Expected Result: The free base, 2-Ethylpiperidin-3-one, has a formula of C₇H₁₃NO.

-

Monoisotopic Mass of Free Base (M): 127.0997 u.

-

Expected [M+H]⁺ Ion: C₇H₁₄NO⁺ with a calculated m/z of 128.1070 .

-

Interpretation: Observing an ion with a mass accurate to within 5 ppm of 128.1070 would provide strong evidence for the elemental formula C₇H₁₃NO for the parent compound.

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C₇H₁₃NO |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass (m/z) | 128.1070 |

| Measured Mass (m/z) | ~128.1070 ± 0.0006 |

FTIR Spectroscopy

The FTIR spectrum provides a quick check for key functional groups.

-

Interpretation: The presence of a strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of a saturated six-membered ring ketone (C=O stretch).[7] A broad, strong absorption in the 2400-3200 cm⁻¹ region would be indicative of the N⁺-H stretch of the secondary ammonium hydrochloride salt. Standard C-H stretching vibrations would appear around 2850-3000 cm⁻¹ .

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2800-3200 (broad) | N⁺-H stretch | Secondary Ammonium |

| ~2850-2980 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1725 | C=O stretch | Ketone |

NMR Spectroscopic Analysis

This is the most detailed part of the analysis, where the molecular skeleton is pieced together.

¹H NMR Spectrum Analysis (Predicted):

-

Ethyl Group: An upfield triplet (~1.0 ppm, 3H) for the -CH₃ and a quartet (~2.5 ppm, 2H) for the -CH₂-.

-

Piperidine Ring Protons: A series of complex multiplets between ~1.8 and 3.5 ppm. The proton at C2, being adjacent to both the nitrogen and the ethyl group, would likely be a complex multiplet around ~3.0-3.3 ppm. The protons at C4, adjacent to the ketone, would be deshielded and appear around ~2.4-2.7 ppm. The protons at C6, adjacent to the nitrogen, would also be deshielded (~3.0-3.4 ppm).

-

N-H Proton: A broad singlet that may be shifted downfield. If D₂O is used as the solvent, this peak would disappear upon exchange.

¹³C NMR Spectrum Analysis (Predicted):

-

C=O Carbon: A highly deshielded signal around 205-210 ppm .

-

Ring Carbons: Carbons adjacent to the nitrogen (C2, C6) would appear around 50-60 ppm . Carbons further from the nitrogen (C4, C5) would be more upfield, around 20-40 ppm . The C3 carbon bearing the ketone would be around 40-50 ppm .

-

Ethyl Group Carbons: The -CH₂- carbon would be around 15-25 ppm , and the -CH₃ carbon would be the most upfield signal, around 10-15 ppm .

2D NMR for Connectivity Confirmation:

-

COSY: Would confirm the ethyl group fragment (H8↔H7) and the connectivity within the piperidine ring (H4↔H5↔H6). Crucially, a correlation between the C2 proton (H2) and the ethyl group's methylene protons (H7) would be expected.

-

HSQC: Would pair each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.

-

HMBC: This is the key experiment for linking fragments. We would expect to see:

-

A correlation from the ethyl methyl protons (H8) to the C2 carbon.

-

Correlations from the C4 protons (H4) to the ketone carbon (C3).

-

Correlations from the C2 proton (H2) to the ketone carbon (C3) and the C6 carbon. This definitively places the ethyl group at C2 and the ketone at C3.

-

Single-Crystal X-ray Diffraction

-

Interpretation: The successful solution and refinement of the crystal structure would produce a 3D model of the molecule. This model would provide the ultimate, unambiguous confirmation of the atomic connectivity established by NMR. It would show the piperidine ring, the ethyl group at the C2 position, the carbonyl at the C3 position, and the chloride anion associated with the protonated nitrogen. Furthermore, it would reveal the solid-state conformation (e.g., a chair conformation for the piperidine ring) and the intermolecular interactions, such as hydrogen bonding between the N⁺-H group and the chloride anion.

Synthesis of Evidence and Final Conclusion

-

HRMS establishes the elemental formula as C₇H₁₃NO.

-

FTIR confirms the presence of a ketone and a secondary ammonium salt functional group.

-

NMR spectroscopy provides the complete connectivity map: it identifies the ethyl group and the piperidinone ring and, through HMBC correlations, proves that the ethyl group is located at C2 and the ketone at C3.

-

X-ray diffraction provides the final, irrefutable proof, presenting a three-dimensional image of the molecule that perfectly matches the structure deduced from the spectroscopic data.

Collectively, these self-validating and orthogonal techniques allow for the unequivocal structure elucidation of the compound as This compound . This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is essential for any application where molecular identity is paramount.

References

- 1. biotech-spain.com [biotech-spain.com]

- 2. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 5. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Piperidinone(41661-47-6) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Ethylpiperidin-3-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Ethylpiperidin-3-one hydrochloride, a valuable heterocyclic building block for drug discovery and development. The synthesis is strategically designed around a core Dieckmann condensation reaction, preceded by the construction of a key acyclic diester intermediate and followed by sequential deprotection and salt formation steps. This document offers researchers, scientists, and drug development professionals a detailed narrative explaining the causality behind experimental choices, step-by-step protocols, and a thorough analysis of the reaction mechanisms involved. All quantitative data is summarized for clarity, and key transformations are visualized using process diagrams.

Introduction and Strategic Overview

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Substituted piperidinones, such as 2-Ethylpiperidin-3-one, serve as versatile intermediates, allowing for further functionalization to generate complex molecular architectures. The hydrochloride salt form is often preferred to enhance the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic steps and biological assays.

The synthetic strategy detailed herein is a multi-step sequence designed for efficiency and scalability. The core logic involves the initial construction of a linear diester precursor, which is then subjected to an intramolecular cyclization to form the piperidinone ring. The use of a protecting group for the nitrogen atom is crucial for directing the cyclization and preventing unwanted side reactions. The benzyl group is selected as the protecting group of choice due to its stability under the conditions required for ring formation and its facile removal via catalytic hydrogenation in a later step.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Detailed Synthetic Pathway and Mechanistic Insights

This section elaborates on each stage of the synthesis, providing detailed experimental protocols and discussing the underlying chemical principles.

Step 1: Synthesis of Ethyl 2-(benzylamino)butanoate (Intermediate I)

The synthesis begins with the N-benzylation of a commercially available amino acid ester, ethyl 2-aminobutanoate. This is efficiently achieved via reductive amination.

-

Principle: Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, benzaldehyde) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method is highly effective for forming secondary amines and avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[1]

Experimental Protocol:

-

To a round-bottom flask, add ethyl 2-aminobutanoate hydrochloride (1.0 eq), benzaldehyde (1.05 eq), and methanol as the solvent.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1M HCl.

-

Remove methanol under reduced pressure.

-

Basify the aqueous residue with saturated NaHCO₃ solution and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate I as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of Diethyl 2-((2-(ethoxycarbonyl)ethyl)(benzyl)amino)butanoate (Intermediate II)

This step involves the conjugate addition of the secondary amine (Intermediate I) to an α,β-unsaturated ester, ethyl acrylate. This is a classic aza-Michael addition reaction.

-

Principle: The aza-Michael addition is a 1,4-conjugate addition of an amine nucleophile to an electron-deficient alkene.[1][2] The reaction creates the crucial diester backbone required for the subsequent intramolecular cyclization.

Experimental Protocol:

-

In a sealed vessel, dissolve Ethyl 2-(benzylamino)butanoate (Intermediate I ) (1.0 eq) and ethyl acrylate (1.2 eq) in acetonitrile.

-

Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Heat the mixture at 60-70 °C for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure diester, Intermediate II .

Step 3: Dieckmann Condensation to form Ethyl 1-benzyl-2-ethyl-3-oxopiperidine-4-carboxylate (Intermediate III)

This is the key ring-forming step, utilizing an intramolecular Claisen condensation, known as the Dieckmann condensation, to form the piperidinone ring.

-

Principle: The Dieckmann condensation is an intramolecular reaction of a diester with a strong base to form a cyclic β-keto ester.[3][4] The reaction proceeds via the formation of an enolate at one α-carbon, which then attacks the carbonyl of the other ester group, leading to cyclization. The reaction is driven to completion by the deprotonation of the acidic α-hydrogen of the resulting β-keto ester. A full equivalent of base is therefore required.[5]

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., Argon).

-

Suspend sodium ethoxide (NaOEt) (1.2 eq) in anhydrous toluene.

-

Heat the suspension to reflux.

-

Add a solution of the diester (Intermediate II ) (1.0 eq) in anhydrous toluene dropwise via the addition funnel over 1-2 hours.

-

Maintain the reflux for an additional 4-6 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with toluene (2x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product, Intermediate III , can be purified by vacuum distillation or column chromatography.

Step 4: Hydrolysis and Decarboxylation to 1-Benzyl-2-ethylpiperidin-3-one (Intermediate IV)

The β-keto ester (Intermediate III ) is converted to the target ketone by removing the ester group at the C4 position.

-

Principle: The hydrolysis of the ester to a carboxylic acid, followed by decarboxylation, is a classic transformation for β-keto acids.[6][7] The reaction is typically performed under acidic conditions with heating. The β-keto acid intermediate readily loses CO₂ through a cyclic six-membered transition state to yield an enol, which tautomerizes to the more stable ketone.[8]

Experimental Protocol:

-

To a round-bottom flask, add the β-keto ester (Intermediate III ) (1.0 eq) and a 6M aqueous solution of hydrochloric acid (HCl).

-

Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours, until CO₂ evolution ceases.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9.

-

Extract the aqueous mixture with dichloromethane (DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield pure 1-Benzyl-2-ethylpiperidin-3-one (IV) .

Step 5: N-Debenzylation to 2-Ethylpiperidin-3-one (Free Base)

The final step in forming the core structure is the removal of the N-benzyl protecting group.

-

Principle: Catalytic hydrogenation is a highly effective method for cleaving N-benzyl bonds.[9] The reaction involves a palladium catalyst (typically on a carbon support) and a hydrogen source. This can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[10][11] The latter is often more convenient for laboratory-scale synthesis as it avoids the need for specialized high-pressure hydrogenation equipment.

Caption: Experimental workflow for deprotection and salt formation.

Experimental Protocol (Catalytic Transfer Hydrogenation):

-

Dissolve Intermediate IV (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the substrate).

-

Add ammonium formate (HCOONH₄) (5.0 eq) in one portion.

-

Heat the suspension to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Ethylpiperidin-3-one free base. This is often pure enough for the next step or can be purified by distillation or chromatography.

Step 6: Formation of this compound (Final Product)

The final step is the conversion of the free base amine to its hydrochloride salt to improve handling and stability.

-

Principle: Amine hydrochloride salts are readily formed by reacting the free base with hydrochloric acid.[12] To prevent the introduction of water, which can affect crystallinity and yield, an anhydrous solution of HCl in a suitable organic solvent like diethyl ether or isopropanol is typically used.[13]

Experimental Protocol:

-

Dissolve the crude or purified 2-Ethylpiperidin-3-one free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form immediately.

-

Continue stirring at 0 °C for 30 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield This compound as a crystalline solid.

Data Summary and Characterization

The successful synthesis of each intermediate and the final product should be confirmed using standard analytical techniques.

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Ethyl 2-aminobutanoate | Benzaldehyde, NaBH₃CN | Intermediate I | 85-95% |

| 2 | Intermediate I | Ethyl acrylate, DBU | Intermediate II | 70-85% |

| 3 | Intermediate II | NaOEt, Toluene | Intermediate III | 65-80% |

| 4 | Intermediate III | 6M HCl | Intermediate IV | 75-90% |

| 5 | Intermediate IV | 10% Pd/C, HCOONH₄ | Free Base | 90-98% |

| 6 | Free Base | HCl in Diethyl Ether | Final Product | >95% |

Characterization Data for this compound:

-

Appearance: White to off-white crystalline solid.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak around 1720-1735 cm⁻¹ corresponds to the C=O stretch of the ketone. A broad band in the range of 2700-3000 cm⁻¹ is indicative of the N-H⁺ stretch of the ammonium salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the diastereotopic protons of the piperidine ring. The N-H protons will appear as a broad singlet.

-

¹³C NMR: The spectrum will confirm the presence of all carbon atoms. A key signal will be the carbonyl carbon (C=O) appearing downfield, typically in the range of 205-215 ppm. Signals for the ethyl group and the four distinct methylene/methine carbons of the piperidine ring will also be present.[14][15]

-

-

Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) will show the molecular ion peak [M+H]⁺ corresponding to the free base (2-Ethylpiperidin-3-one).

Conclusion

This guide outlines a comprehensive and scientifically grounded synthetic route to this compound. By leveraging a classical Dieckmann condensation as the key ring-forming step, this pathway provides a reliable method for accessing this valuable piperidinone intermediate. The detailed protocols and mechanistic discussions are intended to provide researchers with the necessary foundation to successfully implement this synthesis in a laboratory setting. The strategic use of a benzyl protecting group and a convenient transfer hydrogenation for its removal makes this route adaptable and efficient for applications in pharmaceutical and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 4. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]

- 5. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aklectures.com [aklectures.com]

- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: Situating 2-Ethylpiperidin-3-one hydrochloride in Synthetic Chemistry

An In-depth Technical Guide to 2-Ethylpiperidin-3-one hydrochloride

This compound is a heterocyclic organic compound belonging to the piperidine class. Piperidine rings are core structural motifs in a vast array of pharmaceuticals and biologically active molecules, serving as crucial pharmacophores that influence potency, selectivity, and pharmacokinetic properties.[1] As a functionalized building block, this compound offers medicinal chemists and process development scientists a valuable intermediate for constructing more complex molecular architectures. The presence of a ketone functionality at the 3-position and an ethyl group at the 2-position provides distinct reactive handles for further chemical modification, making it a precursor of interest in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its identification, safety, handling, and synthetic context.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of safe and effective chemical research. The definitive identifier for any chemical substance is its Chemical Abstracts Service (CAS) number.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | Chemspace[2] |

| Synonyms | 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) | ChemicalBook[3][4] |

| CAS Number | 1159826-57-9 | ChemicalBook[3][4] |

| Molecular Formula | C₇H₁₄ClNO | Chemspace[2] |

| Molecular Weight | 163.65 g/mol | Chemspace[2] |

While extensive experimental data for this specific compound is not widely published, the fundamental properties derived from its structure are summarized below.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Form | Solid | Expected based on related hydrochloride salts. |

| Solubility | Likely soluble in water | The hydrochloride salt form generally confers aqueous solubility.[5] |

| Stability | Stable under recommended storage conditions | Based on data for similar piperidine derivatives.[6][7] |

| Reactivity | Incompatible with strong oxidizing agents and strong bases | Common for amine hydrochloride salts.[5][6] |

Comprehensive Safety Profile and Hazard Management

GHS Hazard Classification (Inferred)

Based on the hazard profiles of closely related piperidinone hydrochlorides, the compound is anticipated to fall under several GHS categories.[8][9] The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.

-

Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed.[8][9][10]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8][9][10]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[8][9][10]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[8][9][10]

References

- 1. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 2. This compound - C7H14ClNO | CSSB00000087084 [chem-space.com]

- 3. 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) | 1159826-57-9 [amp.chemicalbook.com]

- 4. 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 3-Amino-1-ethylpiperidin-2-one hydrochloride | C7H15ClN2O | CID 77158815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

physical and chemical characteristics of 2-Ethylpiperidin-3-one hydrochloride

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-Ethylpiperidin-3-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Ethylpiperidin-3-one hydrochloride (CAS No: 41361-28-8). As a substituted piperidine, this compound serves as a valuable intermediate in synthetic organic chemistry and drug discovery. This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical identity, physicochemical properties, spectroscopic profile, and essential safety protocols. The information is presented with a focus on experimental causality and authoritative grounding to ensure scientific integrity and practical utility in a laboratory setting.

Chemical Identity and Molecular Structure

1-Ethylpiperidin-3-one hydrochloride belongs to the piperidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for storage and use in various reaction conditions.

-

IUPAC Name: 1-ethylpiperidin-3-one;hydrochloride[2]

-

CAS Number: 41361-28-8[2]

-

Molecular Formula: C₇H₁₄ClNO[2]

-

Synonyms: 1-Ethyl-3-piperidone HCl, 1-Ethyl-3-piperidinone hydrochloride[2]

The molecular structure consists of a six-membered piperidine ring with a ketone group at the 3-position and an ethyl group attached to the nitrogen atom at the 1-position. The nitrogen is protonated, forming a hydrochloride salt.

References

A Technical Guide to the Diverse Biological Activities of Piperidinone Derivatives for Drug Discovery

Executive Summary

The piperidinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with significant therapeutic potential.[1][2] This guide provides an in-depth technical overview of the diverse biological activities exhibited by piperidinone derivatives, with a focus on their applications in anticancer, antimicrobial, anti-inflammatory, and neuroprotective research. By synthesizing mechanistic insights with validated experimental protocols, this document serves as a crucial resource for researchers, chemists, and drug development professionals aiming to harness the therapeutic versatility of this important heterocyclic motif.

The Piperidinone Scaffold: A Foundation for Bioactivity

The six-membered piperidine ring is a frequently occurring structural unit in natural compounds and is a feature of many drugs.[2] The introduction of a ketone functional group, creating the piperidinone scaffold, provides a rigid structure and key hydrogen bonding capabilities, making it an excellent starting point for the synthesis of biologically active molecules.[3]

1.1. Chemical Characteristics and Synthetic Accessibility

Piperidinone derivatives are typically synthesized through well-established organic chemistry reactions.[3] Methods like the Mannich reaction, Dieckmann condensation, and various multicomponent reactions allow for the efficient and stereoselective construction of the piperidinone core, enabling the creation of diverse chemical libraries for biological screening.[4][5] This synthetic tractability is a key reason for the widespread investigation into their pharmacological properties.[6]

A Spectrum of Therapeutic Potential: Key Biological Activities

Piperidinone derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for treating a variety of human diseases.[1][7]

2.1. Anticancer Activity

A significant body of research highlights the potent antiproliferative and cytotoxic effects of piperidinone derivatives against numerous human cancer cell lines.[7][8][9]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Many piperidinone compounds exert their anticancer effects by triggering programmed cell death, or apoptosis, within cancer cells.[7] The primary mechanism often involves the intrinsic apoptotic pathway , which is initiated by intracellular stress signals like the accumulation of reactive oxygen species (ROS).[7][10] This leads to mitochondrial depolarization, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes (e.g., caspase-9 and caspase-3) that execute cell death.[11][12][13]

Furthermore, certain derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase, preventing the cells from dividing.[7][9] Some compounds also function as proteasome inhibitors, leading to the buildup of poly-ubiquitinated proteins and triggering apoptotic pathways.[7][14]

Signaling Pathway Visualization: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by a piperidinone derivative.

Quantitative Data: Cytotoxic Activity

The potency of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-Bis(ylidene)-4-piperidones | HCT116 (Colon) | 0.5 - 5.0 | [8] |

| Curcuminoid Piperidones | 518A2 (Melanoma) | ~1.0 | [9] |

| 3-Chloro-3-methyl-piperidones | H929 (Myeloma) | < 5.0 | [14] |

| Dichloroacetyl-piperidones | CEM (Lymphoma) | Low µM to nM | [7] |

2.2. Antimicrobial Activity

Piperidinone derivatives have also been identified as having significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][15]

Structure-Activity Relationship (SAR)

Research indicates that the antimicrobial efficacy of these compounds can be significantly influenced by the nature and position of substituents on the piperidinone ring. For instance, the presence of certain aryl groups at the 2 and 6 positions or the addition of a thiosemicarbazone moiety can enhance antibacterial and antifungal activities.[4] Some curcumin-like piperidone derivatives have shown moderate activity against cariogenic (cavity-causing) bacteria.[16]

Quantitative Data: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiosemicarbazone derivatives | S. aureus | 62.5 - 250 | [4] |

| Thiosemicarbazone derivatives | E. coli | 125 - 500 | [4] |

| N-Methyl 4-Piperidone MKCs | S. mitis | 250 - 500 | [16] |

| Piperidine-2,6-diones | B. subtilis | Moderate Activity |

2.3. Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Piperidinone derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways.[7]

Mechanistic Insights: Inhibition of NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation.[17][18] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[19] Pro-inflammatory stimuli, such as cytokines, trigger a signaling cascade that leads to the degradation of IκBα.[20] This frees NF-κB to move into the nucleus, where it activates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins.[21] Some piperidinone derivatives can suppress this pathway, thereby reducing the inflammatory response.[22][23]

Signaling Pathway Visualization: NF-κB Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by piperidinones.

2.4. Neuroprotective Activity

The piperidine scaffold is a core component of many neurologically active drugs, and its derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's.[22][24]

Mechanistic Insights: AChE Inhibition and Anti-Amyloid Aggregation

A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine.[8] Several piperidinone derivatives have been designed and synthesized as potent AChE inhibitors.[8]

Another hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques in the brain. Certain 2-piperidone derivatives have been shown to significantly inhibit this self-aggregation process, presenting a dual-action approach to treatment.[22] These compounds may also protect neurons from Aβ-induced toxicity and neuroinflammation.[25][26][27][28]

Methodologies for Bioactivity Screening and Validation

The evaluation of piperidinone derivatives requires robust, validated, and reproducible experimental protocols. The following sections detail standard methodologies for assessing the key biological activities discussed.

3.1. Primary Cytotoxicity Screening: The MTT Assay

-

Rationale: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29] It is a high-throughput and cost-effective method for initial screening of potential anticancer compounds. The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[30][31]

-

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[32]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[31]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[32]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[31] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

3.2. Workflow for Antimicrobial Susceptibility Testing

-

Rationale: The Broth Microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[33][34][35] It provides a quantitative measure of a compound's potency.[36]

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

-

Detailed Protocol (Broth Microdilution):

-

Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[33]

-

Serial Dilution: Add 100 µL of the piperidinone stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[33]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[33] Dilute this suspension to achieve the final target inoculum concentration in the wells.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[37]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[33][36]

-

MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[34]

-

3.3. Neuroprotective Screening: Acetylcholinesterase Inhibition Assay

-

Rationale: The Ellman's method is a simple, rapid, and reliable colorimetric assay for measuring AChE activity and screening for its inhibitors.[38][39][40] The assay measures the product of a reaction between thiocholine (produced by AChE from the substrate acetylthiocholine) and DTNB, which forms a yellow-colored compound that can be quantified spectrophotometrically.[41]

-

Detailed Protocol (Ellman's Method):

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the colorimetric reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[38]

-

Assay Setup (96-well plate):

-

Blank: Buffer + DTNB + ATCI

-

Control (100% Activity): Buffer + AChE enzyme + DTNB + Solvent

-

Test Sample: Buffer + AChE enzyme + DTNB + Piperidinone derivative solution

-

-

Pre-incubation: Add buffer, AChE solution, and the test compound or solvent to the respective wells. Incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[38]

-

Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[41][42]

-

Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition caused by the piperidinone derivative is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100.

-

Conclusion and Future Outlook

The piperidinone scaffold is a versatile and synthetically accessible core that has given rise to derivatives with a wide array of potent biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their immense therapeutic potential.

Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance potency and selectivity while minimizing off-target toxicity. Advanced strategies, including the development of multi-target ligands and the use of in silico modeling, will be crucial in designing the next generation of piperidinone-based therapeutics. The continued exploration of this privileged scaffold promises to yield novel and effective drug candidates for some of the most challenging human diseases.

References

- 1. ijpsr.com [ijpsr.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 9. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 16. mdpi.com [mdpi.com]

- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB - Wikipedia [en.wikipedia.org]

- 20. purformhealth.com [purformhealth.com]

- 21. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 22. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. sophion.com [sophion.com]

- 27. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. clyte.tech [clyte.tech]

- 31. MTT assay protocol | Abcam [abcam.com]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 35. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 36. microbe-investigations.com [microbe-investigations.com]

- 37. protocols.io [protocols.io]

- 38. benchchem.com [benchchem.com]

- 39. sigmaaldrich.com [sigmaaldrich.com]

- 40. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 41. japsonline.com [japsonline.com]

- 42. scribd.com [scribd.com]

An In-Depth Technical Guide to 2-Ethylpiperidin-3-one Hydrochloride: Synthesis, Characterization, and Potential Applications

Disclaimer: 2-Ethylpiperidin-3-one hydrochloride is a specialized chemical structure that is not widely documented in commercially available databases or mainstream scientific literature. This guide, therefore, presents a scientifically rigorous and plausible pathway for its synthesis and characterization based on established principles of heterocyclic chemistry and extensive knowledge of analogous piperidone derivatives. The protocols and potential applications described herein are predictive and intended to guide research and development efforts.

Section 1: Introduction and Rationale

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Piperidones, the ketone-containing analogues, are not only bioactive in their own right but also serve as versatile synthetic intermediates for accessing complex, highly substituted piperidines.[4][5]

This guide focuses on the specific, non-commercial target, This compound . The introduction of an ethyl group at the 2-position and a ketone at the 3-position creates a chiral center and a unique electronic and steric profile. This substitution pattern is of significant interest for several reasons:

-

Modulation of Physicochemical Properties: The 2-ethyl group can influence the lipophilicity and metabolic stability of the molecule, key parameters in drug design.[2]

-

Vectorial Display of Functionality: The defined stereochemistry at the C2 position, adjacent to the ketone and the ring nitrogen, provides a rigid framework for orienting pharmacophoric features.

-

Synthetic Versatility: The ketone at C3 is a synthetic handle for a multitude of chemical transformations, including reductive amination, aldol condensations, and the introduction of spirocyclic systems, enabling the creation of diverse chemical libraries for screening.

This document provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, robust analytical methodologies for characterization, and an expert perspective on the potential biological relevance of this novel compound.

Section 2: Proposed Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of a substituted piperidone like our target compound can be devised using a retrosynthetic approach. The key bond disconnection points toward an intramolecular Dieckmann condensation, a robust and well-documented method for forming cyclic β-keto esters.[1][6][7][8][9]

Caption: Retrosynthetic analysis of 2-Ethylpiperidin-3-one HCl.

This analysis highlights the key transformations required:

-

Dieckmann Condensation: The core piperidone ring is formed via the intramolecular cyclization of a linear N,N-disubstituted amino diester. This is the most critical C-C bond-forming step.

-

Michael Addition: The linear diester precursor can be assembled by the conjugate addition of a protected 2-aminobutanoic acid ester to an acrylate.

-

Protecting Group Strategy: The piperidine nitrogen must be protected during the synthesis to prevent unwanted side reactions and to direct the reactivity of the starting materials. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Dieckmann condensation and its facile removal under acidic conditions, which simultaneously facilitates the formation of the final hydrochloride salt.[10][11][12]

Section 3: Detailed Experimental Protocols

The following protocols are designed as a self-validating system. Each step includes explanations for the choice of reagents and conditions, reflecting a field-proven understanding of synthetic organic chemistry.

Overall Synthetic Workflow

Caption: Proposed five-step synthesis workflow.

Protocol 3.2: Synthesis of N-Boc-2-aminobutanoic acid methyl ester (Precursor)

-

Objective: To protect the amine and esterify the carboxylic acid of the starting material, 2-aminobutanoic acid.

-

Methodology:

-

N-Protection: Dissolve 2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Adjust the pH to 9-10 with 2M NaOH. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the pH with 2M NaOH. Stir at room temperature for 12-16 hours.

-

Causality: The basic conditions deprotonate the amino group, rendering it nucleophilic for attack on the Boc anhydride. Water is a necessary co-solvent for the starting material and base.

-

-

Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-2-aminobutanoic acid as a crude oil.

-

Esterification: Dissolve the crude N-Boc acid in anhydrous methanol (MeOH). Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. This provides a highly efficient, acid-catalyzed Fischer esterification pathway.

-

-

Purification: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine. Dry over MgSO₄, concentrate, and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure methyl ester.

-

Protocol 3.3: Synthesis of the Amino Diester via Michael Addition

-

Objective: To construct the linear diester backbone required for cyclization.

-

Methodology:

-

Dissolve N-Boc-2-aminobutanoic acid methyl ester (1.0 eq) and methyl acrylate (1.5 eq) in anhydrous acetonitrile.

-

Add a catalytic amount of Triton B (40% solution in methanol, 0.1 eq).

-

Stir the mixture at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting amine.

-

Causality: Triton B is a strong, non-nucleophilic base that deprotonates the N-H of the Boc-protected amine, generating a nucleophile for the 1,4-conjugate (Michael) addition to the electron-deficient methyl acrylate.

-

-

Work-up: Quench the reaction with a few drops of acetic acid. Concentrate the mixture under reduced pressure and purify directly by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the target diester.

-

Protocol 3.4: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

Objective: To form the piperidone ring and remove the auxiliary ester group.

-

Methodology:

-

Cyclization: Add the purified diester (1.0 eq) to a flask containing anhydrous toluene under an inert atmosphere (N₂ or Ar). Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at room temperature. Heat the mixture to reflux for 6-8 hours.

-

Hydrolysis & Decarboxylation: Cool the reaction mixture to 0 °C. Carefully quench by adding 6M HCl. Continue stirring and heat the biphasic mixture to reflux for 4-6 hours.

-

Causality: The acidic work-up protonates the intermediate enolate. Subsequent heating in strong acid hydrolyzes the β-keto ester. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation to yield the desired N-Boc-2-ethyl-3-piperidone.[6]

-

-

Work-up: Cool the mixture, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

-

Protocol 3.5: N-Boc Deprotection and Hydrochloride Salt Formation

-

Objective: To remove the Boc protecting group and isolate the final product as a stable hydrochloride salt.

-

Methodology:

-

Dissolve the purified N-Boc-2-ethyl-3-piperidone in a minimal amount of anhydrous ethyl acetate or diethyl ether.

-

Cool the solution to 0 °C.

-

Add a solution of 4M HCl in 1,4-dioxane (3-4 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. A precipitate should form.

-

Causality: The strong acid cleaves the acid-labile tert-butyl carbamate (Boc) group, releasing CO₂ and isobutylene. The free piperidine nitrogen is then protonated by the excess HCl to form the hydrochloride salt, which is typically insoluble in non-polar organic solvents, facilitating its isolation.

-

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield This compound .

-

Section 4: Analytical Characterization and Data

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected analytical data.

| Analytical Method | Expected Results for this compound (C₇H₁₄ClNO) |

| Molecular Weight | 163.65 g/mol |

| ¹H NMR (400 MHz, D₂O) | δ (ppm): 3.5-3.8 (m, 2H, -CH₂-N-), 3.2-3.4 (m, 1H, -CH(Et)-CO-), 2.7-2.9 (t, 2H, -CO-CH₂-), 2.0-2.3 (m, 2H, piperidine ring), 1.6-1.8 (m, 2H, -CH₂-CH₃), 0.9-1.1 (t, 3H, -CH₂-CH₃). Note: N-H protons may be broad or exchange with D₂O. |

| ¹³C NMR (100 MHz, D₂O) | δ (ppm): ~208 (C=O), ~60 (C2), ~45 (C6), ~40 (C4), ~25 (C5), ~23 (-CH₂CH₃), ~10 (-CH₂CH₃). |

| Mass Spectrometry (ESI+) | m/z: 128.1070 [M+H]⁺ (for the free base C₇H₁₃NO). |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~2700-3000 (N-H⁺ stretch), ~1725 (C=O stretch), ~1450-1600 (N-H bend). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment >95% (e.g., C18 column, mobile phase of water/acetonitrile with 0.1% TFA). |

Section 5: Potential Biological Activity and Applications

While no biological data exists for this specific molecule, the 2,3-substituted piperidone scaffold is a promising starting point for drug discovery campaigns.

-

CNS Disorders: Many piperidine-containing drugs act on the central nervous system (CNS).[2] The scaffold can be decorated to target a variety of receptors and enzymes. The defined stereochemistry of 2-Ethylpiperidin-3-one could be exploited to develop selective ligands for targets like sigma receptors or neurotransmitter transporters, which have been implicated in pain and neurodegenerative diseases.[13]

-

Antimicrobial Agents: Substituted piperidines have demonstrated significant antifungal and antibacterial properties.[3][14][15][16] The mechanism often involves disruption of cell membrane biosynthesis or integrity. 2-Ethylpiperidin-3-one could serve as a template for developing novel antimycotics, particularly against resistant fungal strains.

Caption: Conceptual binding model of the scaffold.

This conceptual diagram illustrates how the key functional groups of the molecule could interact with a hypothetical biological target. The protonated nitrogen can act as a hydrogen bond donor, the ketone as a hydrogen bond acceptor, and the ethyl group can engage in hydrophobic interactions. This multi-point interaction capability makes it a valuable scaffold for library synthesis and structure-activity relationship (SAR) studies.

Section 6: Conclusion

This compound represents a novel, synthetically accessible chemical entity with significant potential in drug discovery and development. This guide provides a robust and scientifically-defensible blueprint for its synthesis, leveraging the power of the Dieckmann condensation. The detailed protocols and analytical standards described herein are intended to provide researchers with the necessary foundation to produce and characterize this compound with high fidelity. The insights into its potential biological applications underscore the value of exploring unique, substituted heterocyclic scaffolds in the ongoing search for new therapeutic agents.

References

- 1. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives [jstage.jst.go.jp]

- 3. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. tandfonline.com [tandfonline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone - Google Patents [patents.google.com]

- 11. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 12. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 13. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]

- 14. ajchem-a.com [ajchem-a.com]

- 15. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Ethylpiperidin-3-one hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-Ethylpiperidin-3-one Hydrochloride in Organic Solvents

Introduction: Characterizing a Novel Piperidine Derivative

This compound is a heterocyclic compound belonging to the piperidine class. Piperidine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2][3] The addition of an ethyl group at the 2-position and a ketone at the 3-position, combined with its formulation as a hydrochloride salt, presents a unique physicochemical profile that dictates its behavior in various solvent systems.[4]

A comprehensive understanding of a compound's solubility is a non-negotiable prerequisite for successful drug development, influencing everything from reaction chemistry and purification to formulation and bioavailability.[5][6] As of this writing, specific quantitative solubility data for this compound is not extensively documented in publicly available literature. Therefore, this guide provides a framework for predicting and experimentally determining its solubility profile in common organic solvents. We will proceed from a first-principles analysis of its molecular structure to establish a reasoned hypothesis, followed by a detailed, field-proven experimental protocol for quantitative validation.

Section 1: Physicochemical Analysis and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces, including polarity, hydrogen bonding, and ionic interactions.[7] The structure of this compound provides clear indicators of its expected behavior.

1.1. Molecular Structure Deconstruction

The molecule can be broken down into three key functional components that influence its solubility:

-

The Piperidin-3-one Ring: The core heterocyclic structure contains a polar ketone group (C=O) and a secondary amine (which is protonated in the hydrochloride form). This structure is inherently polar and capable of acting as a hydrogen bond acceptor (at the oxygen) and donor (at the nitrogen).[7][8]

-

The C2-Ethyl Group: The ethyl substituent (-CH₂CH₃) introduces a nonpolar, lipophilic character to the molecule.[9] This feature will enhance its affinity for less polar organic solvents compared to an unsubstituted piperidinone.

-

The Hydrochloride Salt: This is the most dominant feature for predicting solubility. The molecule exists as an ionic salt (piperidinium chloride). This ionic nature drastically increases its polarity and introduces the potential for strong ion-dipole interactions, which are most effectively facilitated by polar solvents.[10][11][12]

Caption: Analysis of this compound's structural components.

1.2. Qualitative Solubility Prediction

Based on the structural analysis, a qualitative solubility profile can be hypothesized. The ionic hydrochloride form will be the primary driver, favoring polar solvents capable of solvating the charged species.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Freely Soluble | The hydroxyl (-OH) group can effectively solvate both the cation (piperidinium) and the chloride anion through strong hydrogen bonding and ion-dipole interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have large dipole moments and can solvate the cation effectively. However, their ability to solvate the chloride anion is less efficient than that of protic solvents, which may limit overall solubility.[13] |

| Less Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Low to Sparingly Soluble | While possessing some dipole moment, these solvents lack the polarity and hydrogen bonding capability to effectively overcome the crystal lattice energy of the ionic salt. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Insoluble to Very Low | These solvents cannot effectively solvate the ionic compound due to the lack of favorable intermolecular interactions. The "like dissolves like" principle predicts very poor compatibility.[1] |

Section 2: Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions require empirical validation. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[14][15] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute.[6]

2.1. Causality-Driven Shake-Flask Protocol

This protocol is designed to be self-validating by ensuring that true equilibrium is achieved and accurately measured.

Objective: To determine the equilibrium solubility (mg/mL or g/L) of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment:

-

This compound (API)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials (e.g., 20 mL) with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Preparation of Supersaturated Slurries:

-

Action: Add an excess amount of the API to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, which confirms saturation. A starting point is to add ~50 mg of API to each vial.

-

Causality: Adding excess solid is critical to establishing a thermodynamic equilibrium between the dissolved and undissolved states. Without excess solid, you would only be measuring dissolution, not true solubility.[6][15]

-

-

Solvent Addition:

-

Action: Accurately pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each corresponding vial.

-

Causality: A precise solvent volume is essential for the final concentration calculation. Using calibrated volumetric glassware minimizes measurement error.

-

-

Equilibration:

-

Action: Tightly cap the vials and place them in the temperature-controlled orbital shaker set to 25 °C. Agitate the slurries at a moderate speed (e.g., 150 rpm) for a minimum of 48 hours.

-

Causality: Mechanical agitation continuously exposes fresh solvent to the solid's surface, accelerating the dissolution process.[14] An extended equilibration time (24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[14][16] Temperature control is vital as solubility is temperature-dependent.

-

-

Equilibrium Verification (Self-Validation):

-

Action: At predetermined time points (e.g., 24h, 48h, and 72h), sample the supernatant. Analyze the concentration at each point.

-

Causality: Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points (e.g., <5% difference between 48h and 72h readings).[14] This step validates that the experiment was run long enough to achieve a stable endpoint.

-

-

Phase Separation:

-

Action: After the final equilibration time, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours. Then, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

-

Causality: This two-step process ensures complete separation of the solid and liquid phases. Any suspended microparticles in the sample would artificially inflate the measured concentration.

-

-

Sample Collection and Preparation:

-

Action: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtrate with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

-

Causality: Filtration is a final, critical step to remove any remaining particulates.[6] Immediate dilution is crucial, especially for solutions near saturation, to prevent the solute from precipitating out due to temperature changes or solvent evaporation before analysis.[14]

-

-

Quantitative Analysis:

-

Action: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method. Construct a calibration curve using standards of known concentration to determine the concentration of the API in the samples.

-

Causality: A validated, specific analytical method ensures that the measurement is accurate and precise, only quantifying the compound of interest.[5]

-

-

Calculation:

-

Action: Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.

-

Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution Factor)

-